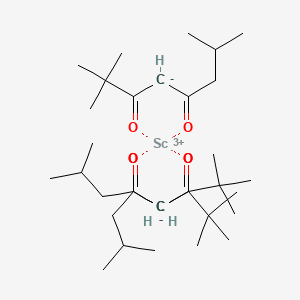![molecular formula C11H7BrN2 B14890348 9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
9-bromo-3H-benzo[e]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-3H-benzo[e]indazole is a heterocyclic compound that features a fused benzene and indazole ring system with a bromine atom at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-3H-benzo[e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminobenzonitrile derivatives, which undergo cyclization in the presence of brominating agents like N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction conditions often require elevated temperatures and may involve catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Bromo-3H-benzo[e]indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex polycyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
9-Bromo-3H-benzo[e]indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-bromo-3H-benzo[e]indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Indazole: The parent compound without the bromine substitution.
1H-Indazole: A tautomeric form of indazole with different electronic properties.
2H-Indazole: Another tautomeric form with distinct reactivity.
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring system
Uniqueness: 9-Bromo-3H-benzo[e]indazole is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its unsubstituted counterparts. This substitution can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Propriétés
Formule moléculaire |
C11H7BrN2 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
9-bromo-3H-benzo[e]indazole |
InChI |
InChI=1S/C11H7BrN2/c12-9-3-1-2-7-4-5-10-8(11(7)9)6-13-14-10/h1-6H,(H,13,14) |
Clé InChI |
PRGZEOOORAAWNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C3=C(C=C2)NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


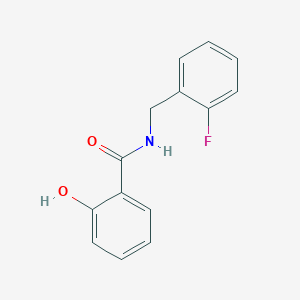
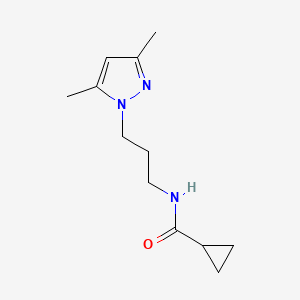
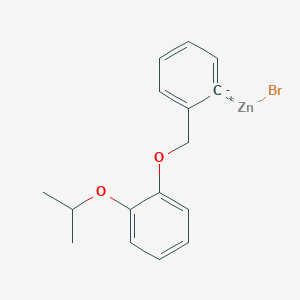

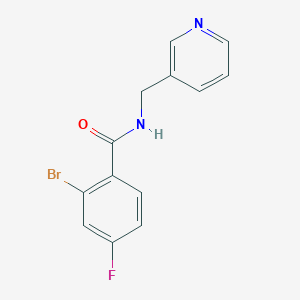
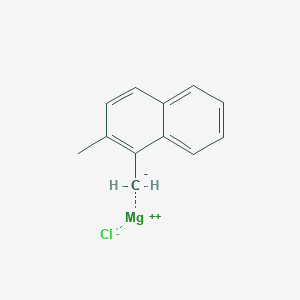
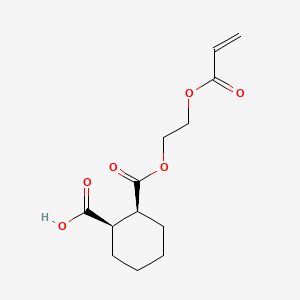
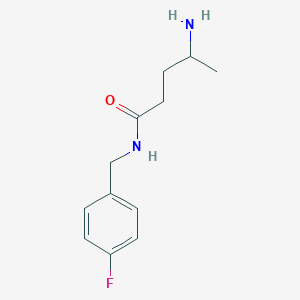

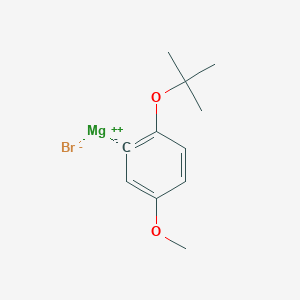
![2-((4-oxo-3-(m-tolyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio)acetamide](/img/structure/B14890324.png)

![3-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14890341.png)
